An In-depth Technical Guide to Benzoyloxypropyltrimethoxysilane: Structure, Properties, and Applications in Material Science
An In-depth Technical Guide to Benzoyloxypropyltrimethoxysilane: Structure, Properties, and Applications in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyloxypropyltrimethoxysilane is a versatile organosilane that plays a crucial role as a molecular bridge between organic and inorganic materials. Its unique chemical structure, featuring a reactive trimethoxysilyl group and a benzoyloxypropyl functional group, enables it to act as an effective coupling agent, adhesion promoter, and surface modifier. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Benzoyloxypropyltrimethoxysilane. A detailed exploration of its mechanism of action, particularly the hydrolysis and condensation reactions that underpin its functionality, is presented. Furthermore, this guide offers practical, step-by-step experimental protocols for its synthesis and application in surface modification, aiming to equip researchers and scientists with the knowledge to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
Benzoyloxypropyltrimethoxysilane, also known as 3-(trimethoxysilyl)propyl benzoate, is an organofunctional silane characterized by a benzoate group attached to a propyl chain, which is in turn bonded to a silicon atom bearing three methoxy groups.
Chemical Structure
The molecular structure of Benzoyloxypropyltrimethoxysilane is fundamental to its function. The trimethoxysilyl group is the inorganic-reactive part of the molecule, capable of hydrolyzing to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates. The benzoyloxypropyl group is the organic-reactive portion, which can interact with organic polymers and materials.
IUPAC Name: 3-(trimethoxysilyl)propyl benzoate[1] CAS Number: 76241-02-6[1] Molecular Formula: C13H20O5Si[1] Canonical SMILES: CO(OC)OC[1] InChI Key: HYFWOBSAALCFRS-UHFFFAOYSA-N[1]
Physicochemical Data
A summary of the key physical and chemical properties of Benzoyloxypropyltrimethoxysilane is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 284.38 g/mol | [1] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 145 °C at 25 mmHg | [1] |
| Density | 1.1 g/mL | [1] |
| Flash Point | >110 °C | [1] |
Synthesis of Benzoyloxypropyltrimethoxysilane
The primary industrial synthesis route for Benzoyloxypropyltrimethoxysilane is the hydrosilylation of allyl benzoate with trimethoxysilane. This reaction involves the addition of the Si-H bond of trimethoxysilane across the carbon-carbon double bond of allyl benzoate, typically catalyzed by a platinum complex.
Reaction Mechanism: Hydrosilylation
The hydrosilylation reaction is a powerful method for forming carbon-silicon bonds. The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the following key steps:
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Oxidative Addition: The platinum catalyst reacts with the hydrosilane (trimethoxysilane) to form a silyl-platinum-hydride intermediate.
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Olefin Coordination: The alkene (allyl benzoate) coordinates to the platinum center.
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Insertion: The alkene inserts into the platinum-hydride bond, forming an alkyl-platinum-silyl intermediate.
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Reductive Elimination: The desired product, Benzoyloxypropyltrimethoxysilane, is eliminated from the platinum complex, regenerating the active catalyst.
Alternative mechanisms, such as the modified Chalk-Harrod mechanism, have also been proposed to account for the formation of byproducts.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a plausible method for the synthesis of Benzoyloxypropyltrimethoxysilane based on established hydrosilylation procedures for similar compounds.
Materials:
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Allyl benzoate
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Trimethoxysilane
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Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
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Toluene (anhydrous)
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Inert gas (Nitrogen or Argon)
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Addition funnel
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Magnetic stirrer with heating mantle
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Thermometer
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Schlenk line or similar inert atmosphere setup
Procedure:
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Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The three-neck flask is equipped with a reflux condenser, an addition funnel, and a thermometer.
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Charging the Reactor: Charge the flask with allyl benzoate and anhydrous toluene.
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Catalyst Addition: Add Karstedt's catalyst to the reaction mixture. The typical catalyst loading is in the range of 10-50 ppm of platinum relative to the reactants.
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Reactant Addition: Slowly add trimethoxysilane to the reaction mixture from the addition funnel at room temperature. The reaction is exothermic, and a controlled addition rate is crucial to manage the temperature.
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Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain it for several hours. Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.
Caption: Workflow for the synthesis of Benzoyloxypropyltrimethoxysilane.
Mechanism of Action as a Coupling Agent
Benzoyloxypropyltrimethoxysilane functions as a coupling agent by forming a durable chemical bridge between two dissimilar materials, typically an inorganic substrate and an organic polymer. This process relies on the dual reactivity of the silane molecule.
Hydrolysis and Condensation
The key to the functionality of Benzoyloxypropyltrimethoxysilane is the hydrolysis of its methoxy groups in the presence of water to form reactive silanol (Si-OH) groups. This reaction is often catalyzed by acids or bases.
C13H19O2Si(OCH3)3 + 3H2O → C13H19O2Si(OH)3 + 3CH3OH
These silanol groups are highly reactive and can undergo two primary condensation reactions:
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Condensation with Substrate: The silanols can react with hydroxyl groups present on the surface of inorganic materials (e.g., glass, silica, metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds. This effectively grafts the silane molecule onto the inorganic surface.
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Self-Condensation: The silanol groups can also condense with each other to form a crosslinked polysiloxane network at the interface. This network can enhance the durability and stability of the interfacial layer.
Interfacial Adhesion
Once anchored to the inorganic surface, the benzoyloxypropyl functional group of the silane extends away from the surface and can interact with an organic polymer matrix. This interaction can be through various mechanisms, including:
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Interpenetrating Polymer Networks (IPNs): The organic functionality of the silane can become physically entangled with the polymer chains.
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Covalent Bonding: While the benzoate group is less reactive than other functional groups like amino or epoxy, it can still participate in reactions with certain polymer systems, particularly during curing or crosslinking processes, leading to the formation of covalent bonds.
Caption: Mechanism of action for Benzoyloxypropyltrimethoxysilane as a coupling agent.
Applications in Surface Modification
The ability of Benzoyloxypropyltrimethoxysilane to form robust, chemically bonded layers on various substrates makes it a valuable tool for surface modification. By altering the surface chemistry, it is possible to tailor properties such as adhesion, wettability, and compatibility of materials.
Experimental Workflow: Surface Modification of Glass Substrates
This protocol provides a general procedure for modifying the surface of glass slides with Benzoyloxypropyltrimethoxysilane to create a hydrophobic surface.
Materials:
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Benzoyloxypropyltrimethoxysilane
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Ethanol
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Deionized water
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Acetic acid
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Glass microscope slides
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Toluene (for cleaning)
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Acetone (for cleaning)
Equipment:
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Beakers
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Ultrasonic bath
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Oven
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Spin coater or dip coater (optional)
Procedure:
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Substrate Cleaning:
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Thoroughly clean the glass slides by sonicating them in a sequence of toluene, acetone, and deionized water for 15 minutes each.
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Dry the slides in an oven at 110 °C for at least 1 hour to ensure a dry, hydroxylated surface.
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Silane Solution Preparation:
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Prepare a 95:5 (v/v) ethanol/water solution.
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Adjust the pH of the solution to 4.5-5.5 with acetic acid. This acidic condition promotes the hydrolysis of the silane.
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Add Benzoyloxypropyltrimethoxysilane to the solution to a final concentration of 1-2% (v/v) and stir for at least 30 minutes to allow for hydrolysis.
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Surface Treatment:
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Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes. Alternatively, apply the solution via spin coating or dip coating for a more uniform layer.
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Curing:
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Remove the slides from the solution and rinse them with ethanol to remove any excess, unreacted silane.
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Cure the treated slides in an oven at 110 °C for 15-30 minutes. This step promotes the condensation reaction and the formation of a stable siloxane layer.
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Characterization:
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The modified surface can be characterized by techniques such as contact angle goniometry (to measure hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of silicon and the organic functional group), and Atomic Force Microscopy (AFM) (to study the surface morphology).
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Safety and Handling
Benzoyloxypropyltrimethoxysilane is an irritant and should be handled with appropriate safety precautions.[2][3] It is crucial to work in a well-ventilated area and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[2][3] The compound is sensitive to moisture and will hydrolyze to release methanol, which is toxic.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry place.[2][3] In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[2] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[2][3][4][5]
Conclusion
Benzoyloxypropyltrimethoxysilane is a valuable organofunctional silane with a unique combination of properties that make it highly effective as a coupling agent and surface modifier. Its ability to form strong, durable bonds between inorganic and organic materials has led to its use in a variety of applications where enhanced adhesion and interfacial performance are critical. Understanding the chemistry of its hydrolysis and condensation reactions is key to optimizing its performance in specific applications. The experimental protocols provided in this guide offer a practical starting point for researchers and scientists looking to leverage the benefits of this versatile compound in their material science and drug development endeavors.
References
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Gelest, Inc. (2015). BENZOYLOXYPROPYLTRIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
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Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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SERVA Electrophoresis GmbH. (2018). Safety data sheet. Retrieved from [Link]
